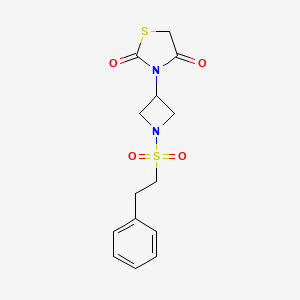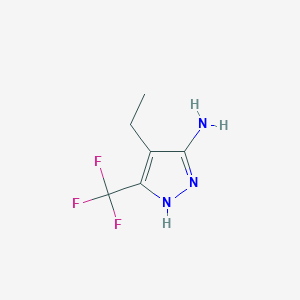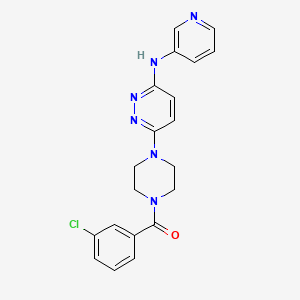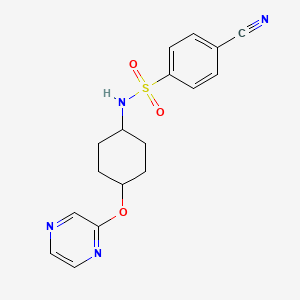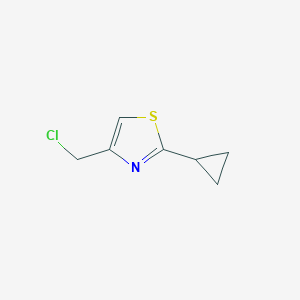
4-(Chloromethyl)-2-cyclopropylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Chloromethyl)-2-cyclopropylthiazole” is likely to be a thiazole derivative. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The chloromethyl and cyclopropyl groups attached to the thiazole ring could potentially give this compound unique chemical properties .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, thiazole derivatives are generally synthesized through the reaction of alpha-haloketones or alpha-haloaldehydes with thioamides or thioureas . The chloromethyl and cyclopropyl groups could be introduced through further functionalization reactions .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring with a chloromethyl group attached at the 4-position and a cyclopropyl group at the 2-position . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing chloromethyl group and the strain of the cyclopropyl ring . The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Applications in Medicinal Chemistry and Drug Development
4-(Chloromethyl)-2-cyclopropylthiazole and related compounds have been explored extensively in medicinal chemistry. For instance, related thiazole derivatives like 4H-1,2,4-triazoles have been synthesized and evaluated for antifungal and antibacterial activity, showing strong effects against pathogens like Candida albicans and Staphylococcus aureus (Turan-Zitouni et al., 2005). Additionally, thiazole and selenazole derivatives have been investigated as potential antitumor and antifilarial agents, demonstrating significant biological activities (Kumar et al., 1993).
Role in Synthesis of Heterocyclic Compounds
Compounds like this compound are key in synthesizing various heterocyclic compounds. For example, 2-chloromethyl-2-oxazoline, closely related to the compound , has been used in synthesizing tris(oxazolinyl)cyclopropanes, important in various synthetic applications (Capriati et al., 2002). Additionally, 2-(halomethyl)-4,5-diaryloxazoles, akin to the chloromethyl thiazole structure, have been used to synthesize extended oxazoles, offering valuable pathways in organic synthesis (Patil & Luzzio, 2016).
将来の方向性
The future research directions for “4-(Chloromethyl)-2-cyclopropylthiazole” could involve exploring its potential applications in various fields such as pharmaceuticals, materials science, or industrial chemistry . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action.
作用機序
Target of Action
The compound’s structure suggests it might interact with various biological targets, but without specific studies, it’s challenging to identify the exact targets and their roles .
Mode of Action
Chloromethyl groups are often involved in alkylation reactions, which can lead to modifications of biological molecules, potentially altering their function .
Biochemical Pathways
Without specific studies on 4-(Chloromethyl)-2-cyclopropylthiazole, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to interfere with various metabolic pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
Given its structure, it might cause alkylation of biological molecules, potentially leading to changes in their function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets . .
特性
IUPAC Name |
4-(chloromethyl)-2-cyclopropyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFDCVQKFCNASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
757155-82-1 |
Source


|
| Record name | 4-(chloromethyl)-2-cyclopropyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)

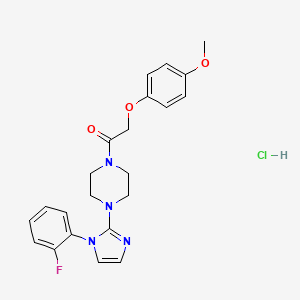
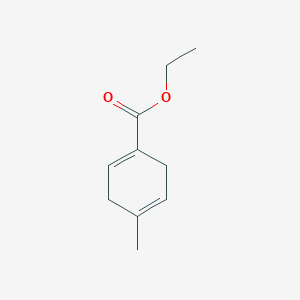


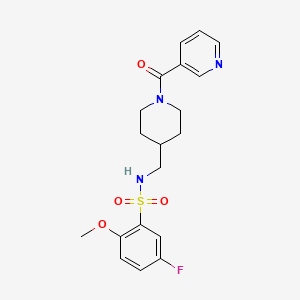
![N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2695120.png)
